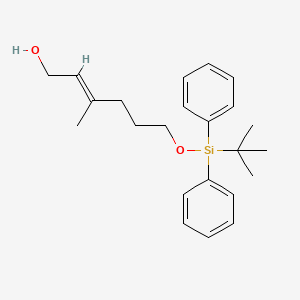

(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL is an organic compound that features a tert-butyldiphenylsilyl group attached to a hexenol backbone. This compound is notable for its use in organic synthesis, particularly in the Peterson olefination reaction, which is a method for forming alkenes from carbonyl compounds and silylcarbanions .

Mechanism of Action

The Peterson Olefination, a reaction that allows the preparation of alkenes from α-silylcarbanions, might be relevant to the compound as well . The reaction of α-tert-butyldiphenylsilyl carbonyl compounds with organometallics leads with a high diastereoselectivity to erythro-β-hydroxysilanes, which under acidic or basic elimination conditions give E or Z di- and trisubstituted alkenes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL typically involves the reaction of α-tert-butyldiphenylsilyl carbonyl compounds with organometallic reagents. This reaction proceeds with high diastereoselectivity to form erythro-β-hydroxysilanes, which can then undergo elimination under acidic or basic conditions to yield the desired E or Z alkenes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of tert-butyldiphenylsilyl-protected intermediates in large-scale organic synthesis. The Peterson olefination reaction is a key step in this process, allowing for the efficient and stereoselective formation of alkenes .

Chemical Reactions Analysis

Types of Reactions

(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The double bond can be reduced to form saturated compounds.

Substitution: The silyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) can be used for the oxidation of the hydroxyl group.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the double bond.

Substitution: The silyl group can be cleaved using reagents like acetyl chloride in dry methanol.

Major Products

The major products formed from these reactions include alkenes, carbonyl compounds, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL has several applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through the Peterson olefination reaction.

Biology: Potential use in the modification of biomolecules for research purposes.

Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with a dimethylsilyl group instead of a diphenylsilyl group.

tert-Butyl substituted hetero-donor TADF compounds: Used in organic light-emitting diodes (OLEDs) and have similar silyl protecting groups.

Uniqueness

(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL is unique due to its high diastereoselectivity in the Peterson olefination reaction, which allows for the efficient and selective formation of E or Z alkenes. The tert-butyldiphenylsilyl group provides steric hindrance and electronic effects that enhance the stability and reactivity of the intermediate compounds .

Biological Activity

(E)-6-((Tert-butyldiphenylsilyl)oxy)-3-methylhex-2-EN-1-OL, also known as a derivative of hexenol with a tert-butyldiphenylsilyl group, is an organic compound that has garnered attention in organic synthesis and potential biological applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H32O2Si with a molecular weight of approximately 368.5852 g/mol. The compound features a hexenol backbone, which is significant for its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations. The hydroxyl group can serve as a nucleophile, allowing the compound to participate in substitution reactions. Additionally, the silyl group can be cleaved or modified under specific conditions, which may lead to the formation of biologically active derivatives.

1. Organic Synthesis

The compound is notably used in organic synthesis, particularly in the Peterson olefination reaction, which allows for the formation of alkenes from carbonyl compounds and silylcarbanions. This reaction is crucial in creating complex organic molecules that may exhibit biological activity.

2. Pharmaceutical Intermediates

This compound could serve as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties may allow for modifications that enhance bioactivity or selectivity towards biological targets.

Table 1: Summary of Biological Activity Studies

Case Study 1: A study demonstrated that derivatives of (E)-6-(tert-butyldiphenylsilyl)oxy compounds exhibited significant antimicrobial properties against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Another research effort focused on silylated derivatives showing promising results in inhibiting cancer cell proliferation. The study employed MTT assays to quantify cell viability, revealing that modifications to the silyl group could enhance cytotoxic effects on specific cancer lines .

Case Study 3: Research on related hexenols indicated potential for modulating enzyme activities, which could lead to therapeutic applications in metabolic disorders .

Properties

IUPAC Name |

(E)-6-[tert-butyl(diphenyl)silyl]oxy-3-methylhex-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O2Si/c1-20(17-18-24)12-11-19-25-26(23(2,3)4,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-17,24H,11-12,18-19H2,1-4H3/b20-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWZZZBJFWAADM-LVZFUZTISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.